molecular formula C21H21N3O4 B116271 Angiotensin I-Converting Enzyme (ACE) Inactivator CAS No. 144085-32-5

Angiotensin I-Converting Enzyme (ACE) Inactivator

Cat. No.: B116271
CAS No.: 144085-32-5
M. Wt: 379.4 g/mol
InChI Key: FPAPTZAOPMWDRV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I-Converting Enzyme (ACE) Inactivator is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .

Cellular Effects

The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .

Dosage Effects in Animal Models

In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .

Metabolic Pathways

The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.